3-Cyclobutyl-5-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Overview
Description
3-Cyclobutyl-5-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a cyclobutyl ring, a methoxy group, and a triazole moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-5-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multiple steps, including the formation of the pyrazolo[4,3-c]pyridine core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolo[4,3-c]pyridine core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the cyclobutyl and triazole groups via substitution reactions.
Methoxylation: Incorporation of the methoxy group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-5-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclobutyl-5-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-5-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole moiety, in particular, is known for its ability to interact with biological macromolecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, which exhibit similar biological activities.
Pyrazolo[4,3-c]pyridine Derivatives: Molecules with the same core structure but different substituents.
Uniqueness
3-Cyclobutyl-5-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-cyclobutyl-5-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-28-20-6-5-15(9-17(20)11-27-14-22-13-23-27)10-26-8-7-19-18(12-26)21(25-24-19)16-3-2-4-16/h5-6,9,13-14,16H,2-4,7-8,10-12H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVNWZXBQOOOQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3)C4CCC4)CN5C=NC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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